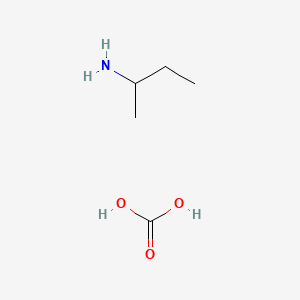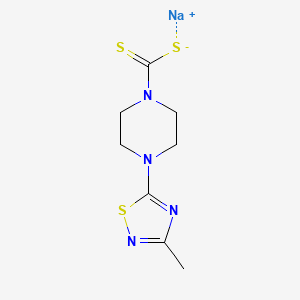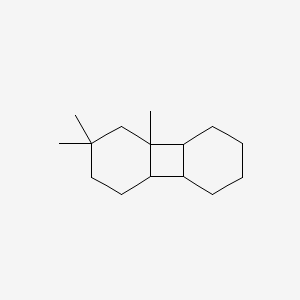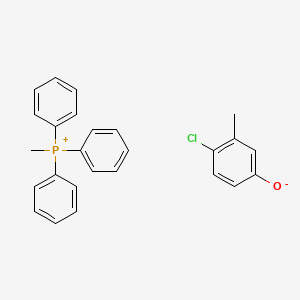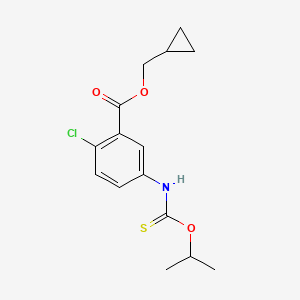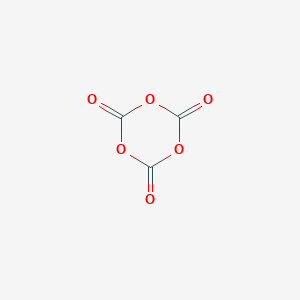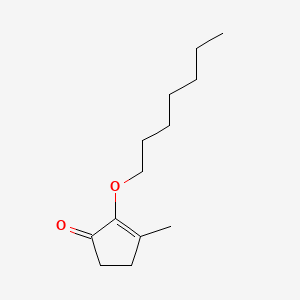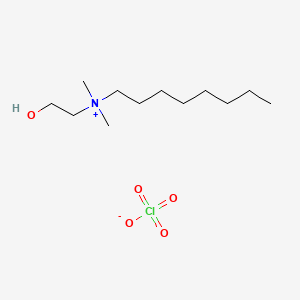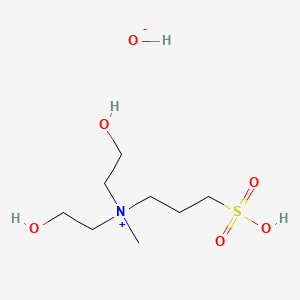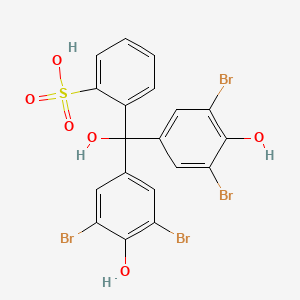
2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid typically involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with phenol derivatives under controlled conditions . The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or nitrous acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated phenolic compounds.
Substitution: Amino or nitro-substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane
- 2,5-Dibromo-3,4-dihexylthiophene
- 3,5-Dibromo-4-hydroxybenzoic acid
Uniqueness
2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid is unique due to its combination of multiple bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
71617-24-8 |
|---|---|
Molekularformel |
C19H12Br4O6S |
Molekulargewicht |
688.0 g/mol |
IUPAC-Name |
2-[bis(3,5-dibromo-4-hydroxyphenyl)-hydroxymethyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H12Br4O6S/c20-12-5-9(6-13(21)17(12)24)19(26,10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)30(27,28)29/h1-8,24-26H,(H,27,28,29) |
InChI-Schlüssel |
MKXKLZXWKMTVLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC(=C(C(=C2)Br)O)Br)(C3=CC(=C(C(=C3)Br)O)Br)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


